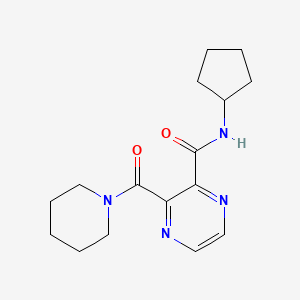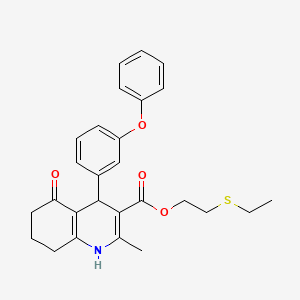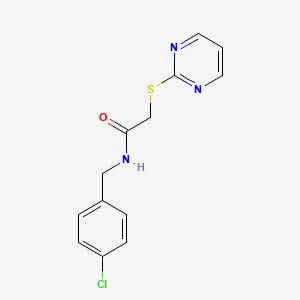
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide, also known as CPP or CPP-ACP, is a synthetic peptide used in scientific research for its potential applications in dental and medical fields. CPP-ACP is a combination of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which are both naturally occurring compounds found in milk and saliva.
Wirkmechanismus
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP works by binding to dental enamel and forming a protective layer that can help prevent acid erosion and tooth decay. The ACP component provides a source of calcium and phosphate ions, which can help remineralize enamel and repair small lesions. In drug delivery applications, this compound-ACP can help improve the solubility and stability of certain drugs, as well as enhance their bioavailability.
Biochemical and Physiological Effects:
This compound-ACP has been shown to have minimal toxicity and is generally well-tolerated by the body. In dental applications, this compound-ACP has been shown to reduce the incidence of dental caries and improve the overall health of teeth. In medical applications, this compound-ACP has been shown to promote bone regeneration and wound healing, as well as enhance the delivery and efficacy of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP is its versatility and potential for use in a wide range of applications. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation is that this compound-ACP can be difficult to work with due to its tendency to aggregate and form clumps. This can make it challenging to accurately measure and control the concentration of this compound-ACP in lab experiments.
Zukünftige Richtungen
There are many potential future directions for N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP research, including:
1. Further studies to optimize the synthesis and formulation of this compound-ACP for specific applications.
2. Investigation of the mechanisms underlying the remineralization and protective effects of this compound-ACP on dental enamel.
3. Development of new drug delivery systems based on this compound-ACP.
4. Exploration of the potential applications of this compound-ACP in bone regeneration and wound healing.
5. Investigation of the potential use of this compound-ACP in the treatment and prevention of other diseases and conditions.
Overall, this compound-ACP has shown great promise as a versatile and potentially useful compound for a wide range of scientific research applications. Further research is needed to fully understand its mechanisms of action and potential applications, but the potential benefits of this compound-ACP are clear.
Synthesemethoden
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP is synthesized through a chemical reaction between this compound and ACP. The this compound is obtained by enzymatic hydrolysis of casein, a protein found in milk. The ACP is prepared by mixing calcium and phosphate ions in a specific ratio. The two compounds are then mixed together and subjected to a controlled drying process to obtain this compound-ACP in a powder form.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound-ACP has been shown to have a remineralization effect on dental enamel, which can help prevent tooth decay and strengthen teeth. In medical research, this compound-ACP has been studied for its potential as a drug delivery system, as well as its role in bone regeneration and wound healing.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c21-15(19-12-6-2-3-7-12)13-14(18-9-8-17-13)16(22)20-10-4-1-5-11-20/h8-9,12H,1-7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKYVYIDMOODQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)
![N-benzyl-N-methyl-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5119990.png)

![ethyl 1-[(2-{[butyl(methyl)amino]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5119996.png)


![N,N-diethyl-2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B5120024.png)
![1-acetyl-17-(3-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120035.png)
![(3R*,4R*)-1-[3-(4-fluorophenyl)propanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5120037.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5120048.png)
![5,5'-[(3-bromophenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5120050.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5120079.png)